molecular formula C16H15FN2O3 B4395610 N-(2-fluorobenzyl)-N'-(4-methoxyphenyl)ethanediamide

N-(2-fluorobenzyl)-N'-(4-methoxyphenyl)ethanediamide

Cat. No. B4395610
M. Wt: 302.30 g/mol
InChI Key: ORKKUXJJQPFEGB-UHFFFAOYSA-N
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Description

The interest in compounds like N-(2-fluorobenzyl)-N'-(4-methoxyphenyl)ethanediamide spans various fields, including organic chemistry and materials science, due to their intriguing chemical and physical properties. These compounds often serve as key intermediates in the synthesis of more complex molecules for various applications.

Synthesis Analysis

Synthesis approaches for compounds involving fluorobenzyl and methoxyphenyl functionalities typically include condensation reactions, utilizing precursors like fluoroaldehydes and methoxyamines. For example, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide was synthesized by a condensation reaction of 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde (Yathirajan et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds with fluorobenzyl and methoxyphenyl units often features intramolecular hydrogen bonds and π-π interactions, contributing to their stability and crystalline properties. For instance, the structural analysis of N-2-fluorobenzoyl-N′-4-methoxyphenylthiourea revealed intra-molecular hydrogen bond interactions, showcasing the importance of these interactions in defining molecular conformation and stability (Yang, Zhou, & Zhang, 2007).

Chemical Reactions and Properties

Compounds similar to N-(2-fluorobenzyl)-N'-(4-methoxyphenyl)ethanediamide participate in various chemical reactions, including nucleophilic substitutions and deprotection processes, influenced by their functional groups. For example, the introduction of a protecting group, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, highlights the strategic use of substituents to modulate reactivity and stability during synthetic processes (Crich, Li, & Shirai, 2009).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structures, are crucial for understanding the behavior of these compounds under different conditions. The crystallographic study on similar compounds demonstrates the influence of molecular geometry on the crystalline packing and thermal stability (Subashini et al., 2021).

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-22-13-8-6-12(7-9-13)19-16(21)15(20)18-10-11-4-2-3-5-14(11)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKKUXJJQPFEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-fluorobenzyl)-N2-(4-methoxyphenyl)oxalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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